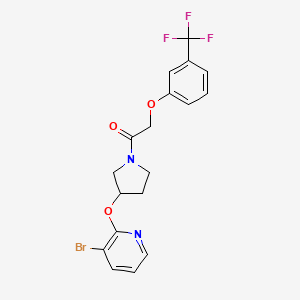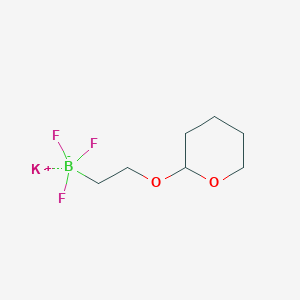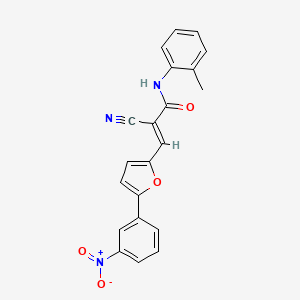
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is an organic compound that is of considerable interest in the fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone typically involves multiple steps. Initially, the 3-bromopyridin-2-ol is reacted with a pyrrolidine derivative to form an ether bond. This intermediate product is then coupled with a 3-(trifluoromethyl)phenoxyacetyl chloride under suitable conditions to yield the final compound.
Industrial Production Methods: While specific industrial processes for this compound are not widely documented, large-scale production would likely involve optimization of the aforementioned synthetic route, possibly incorporating catalytic methods and automated synthesis equipment to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound may undergo oxidation reactions, especially at the pyrrolidinyl and ethoxy linkages, forming various oxides.
Reduction: Reduction reactions could target the bromopyridinyl moiety, leading to debromination under certain conditions.
Substitution: The trifluoromethyl group makes the aromatic ring susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or similar catalysts.
Substitution: Nucleophiles such as amines or thiols under controlled temperature and pH.
Major Products:
Oxidation can yield N-oxides or carboxylated derivatives.
Reduction might produce debrominated analogues.
Scientific Research Applications
Chemistry: As a reagent or intermediate in the synthesis of complex organic molecules.
Biology: Potentially serves as a probe in biochemical assays, particularly those involving aromatic and pyrrolidinyl functionalities.
Medicine: Could be explored for its pharmaceutical properties, given the presence of bioactive moieties such as pyrrolidinyl and trifluoromethyl groups.
Industry: Utilized in the development of novel materials or as a specialty chemical in manufacturing processes.
Mechanism of Action
Molecular Targets and Pathways: The exact mechanism of action would depend on the context of its use. in medicinal applications, it might interact with enzymes or receptors due to its functional groups, influencing biochemical pathways related to its structure.
Effects: The trifluoromethylphenoxy group could enhance lipophilicity, potentially affecting membrane permeability and bioavailability in pharmaceutical applications.
Comparison with Similar Compounds
1-(3-(Pyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-phenoxy)ethanone:
1-(3-((3-Chloropyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone: Similar but with chlorine instead of bromine, which can result in altered chemical and biological properties.
1-(3-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone: The piperidine ring can change the compound's steric and electronic characteristics.
Each of these similar compounds offers varying levels of reactivity, stability, and potential for scientific research, underscoring the uniqueness of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone in its specific applications and mechanisms.
Properties
IUPAC Name |
1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrF3N2O3/c19-15-5-2-7-23-17(15)27-14-6-8-24(10-14)16(25)11-26-13-4-1-3-12(9-13)18(20,21)22/h1-5,7,9,14H,6,8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGUNJGMFSAECZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrF3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2379041.png)
![3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(2,6-dimethylphenyl)thiourea](/img/structure/B2379042.png)
![2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2379045.png)

![3-cyclohexyl-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2379047.png)

![1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2379050.png)
![N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE](/img/structure/B2379052.png)

![16-butyl-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione](/img/structure/B2379055.png)

![Ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate](/img/structure/B2379058.png)
